Physicochemical Profiling and Asymmetric Synthesis of tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate
Physicochemical Profiling and Asymmetric Synthesis of tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate
Executive Summary
In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted scaffolds is a critical strategy for improving clinical success rates. tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate (CAS: 1269932-65-1) represents a highly specialized chiral building block that perfectly embodies this paradigm[1]. By integrating a rigid cyclopropyl ring with a stereospecific 1,2-diamine motif, this compound serves as a versatile vector for the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and advanced kinase inhibitors.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will deconstruct the physicochemical causality of its structural elements and provide a field-proven, self-validating synthetic workflow that ensures high enantiomeric excess and regiochemical control.
Structural Paradigm & Physicochemical Profiling
The physicochemical properties of a building block dictate the pharmacokinetic destiny of the final active pharmaceutical ingredient (API). The data summarized below highlights the compound's optimal balance of lipophilicity and polarity.
| Property | Value | Scientific Implication |
| IUPAC Name | tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate | Defines the (2S) absolute configuration and orthogonal protection. |
| CAS Registry Number | 1269932-65-1 | Industry-standard identifier[1]. |
| Molecular Formula | C10H20N2O2 | Indicates a high sp3 carbon fraction (Fsp3 = 0.9). |
| Molecular Weight | 200.28 g/mol | Low molecular weight allows for extensive downstream elaboration[1]. |
| Topological Polar Surface Area | 64.4 Ų | Optimal TPSA for maintaining membrane permeability[1]. |
| XLogP3 | 0.8 | Favorable lipophilic ligand efficiency (LLE) contribution[1]. |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | Provides essential vectors for target active-site engagement[1]. |
| Rotatable Bonds | 5 | Balances induced-fit flexibility with entropic restriction[1]. |
Pharmacophore & Mechanistic Insights
The architecture of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is not accidental; every functional group serves a distinct mechanistic purpose in both chemical synthesis and biological targeting.
Structural decomposition and functional causality of the target compound.
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The Cyclopropyl Effect: The cyclopropyl ring is a privileged motif in approved drugs. Its relatively short C-C bonds (1.51 Å) and enhanced π-character act as a steric shield, preventing proteolytic cleavage of adjacent amide bonds and increasing the metabolic half-life of the resulting drug[2]. Furthermore, it severely restricts the dihedral angles of the adjacent (2S)-chiral center, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding[2].
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The (2S)-Chiral Center: Provides a precise spatial trajectory. In kinase inhibitors, this specific stereochemistry often dictates the orientation of hydrogen bond donors toward the hinge region.
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Orthogonal Reactivity: The presence of a free primary amine alongside a Boc-protected amine allows for highly controlled, sequential coupling reactions without the risk of polymerization or cross-reactivity.
De Novo Asymmetric Synthesis Protocol
Synthesizing this chiral 1,2-diamine requires absolute stereocontrol. The most robust methodology utilizes Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide) to dictate the stereochemistry via a predictable transition state model[3].
De novo asymmetric synthesis workflow utilizing Ellman's auxiliary.
Step-by-Step Methodology
Protocol 1: Titanium-Mediated Imine Condensation
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Procedure: To a solution of cyclopropanecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add Ti(OEt)4 (2.0 eq) at room temperature. Stir for 12 hours.
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Causality: Ti(OEt)4 acts as a dual-purpose reagent. It is a Lewis acid that activates the aldehyde, and it acts as a water scavenger to drive the equilibrium forward, preventing the hydrolysis of the acid-sensitive sulfinamide[3].
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Validation Checkpoint: TLC/LC-MS must show >98% conversion to the chiral sulfinyl imine.
Protocol 2: Diastereoselective Cyanation
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Procedure: Cool the imine solution to -78 °C. Add diethylaluminum cyanide (Et2AlCN, 1.5 eq) dropwise. Stir for 4 hours, then quench with saturated aqueous NH4Cl.
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Causality: Et2AlCN coordinates to the sulfinyl oxygen, creating a rigid six-membered transition state. The cyanide nucleophile is delivered exclusively from the less hindered face, establishing the (2S) stereocenter with high diastereomeric excess (de > 95%).
Protocol 3: Tandem Reduction and Auxiliary Cleavage
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Procedure: Dissolve the resulting alpha-amino nitrile in methanol. Add NiCl2·6H2O (0.1 eq) followed by the careful portion-wise addition of NaBH4 (4.0 eq) at 0 °C to reduce the nitrile to the primary amine. Subsequently, treat the crude mixture with 4M HCl in methanol for 2 hours.
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Causality: NiCl2/NaBH4 (nickel boride) is selected over LiAlH4 to prevent the reductive cleavage of the N-S bond. The subsequent methanolic HCl treatment selectively cleaves the sulfinamide auxiliary, yielding the completely deprotected chiral 1,2-diamine dihydrochloride.
Protocol 4: Regioselective Boc Protection
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Procedure: Suspend the 1,2-diamine dihydrochloride in dichloromethane (DCM). Add triethylamine (Et3N, 3.0 eq) to neutralize the salt. Cool to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in DCM dropwise over 1 hour.
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Causality: This step relies on profound steric differentiation. The diamine possesses two primary amines: an alpha-branched amine at C2 (shielded by the cyclopropyl ring) and a terminal aliphatic amine at C1. The careful stoichiometric control and low temperature ensure that the Boc group reacts exclusively with the highly accessible C1 amine, yielding the target compound without requiring complex, multi-step protecting group manipulations.
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Validation Checkpoint: Chiral HPLC analysis (e.g., Chiralpak AD-H) is required to confirm an enantiomeric excess (ee) of >98%.
Analytical Validation Standards
To ensure the integrity of the synthesized building block for downstream pharmaceutical applications, the following analytical profile must be met:
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High-Performance Liquid Chromatography (HPLC): Chemical purity must exceed 98% (UV detection at 210 nm, as the molecule lacks strong chromophores).
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Chiral Gas Chromatography (GC) / HPLC: Confirms the (2S) configuration. The (2R) enantiomer must be limited to <0.5%.
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Nuclear Magnetic Resonance (1H NMR, CDCl3):
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Singlet at ~1.44 ppm (9H) confirming the tert-butyl group of the Boc protection.
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Complex multiplets between 0.20–0.80 ppm (5H) validating the intact cyclopropyl ring.
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Broad singlet at ~4.8 ppm (1H) corresponding to the Boc-NH proton.
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References
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Title: tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate | C10H20N2O2 | CID 67446222 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
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Title: tert-Butanesulfinamide Source: Wikipedia URL:[Link]
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Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
